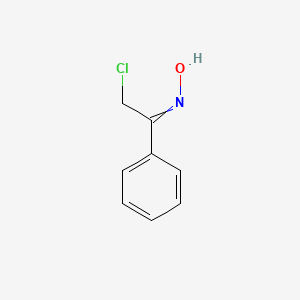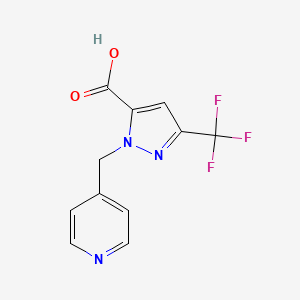
2-(Pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
説明
2-(Pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PTPC and is a pyrazole derivative. It is a white solid that is soluble in water and has a molecular weight of 303.25 g/mol.
作用機序
PTPC is a selective inhibitor of PTPs. It works by binding to the active site of PTPs and preventing them from dephosphorylating their substrates. This leads to an accumulation of phosphorylated proteins, which can have various downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTPC depend on the specific PTP that it inhibits. However, it has been shown to have anticancer effects in various cell lines, including breast cancer, lung cancer, and glioblastoma. It has also been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of PTPC is its selectivity for PTPs. This allows for the specific inhibition of PTPs without affecting other enzymes or cellular processes. However, one limitation of PTPC is its relatively low potency compared to other PTP inhibitors. This can make it difficult to achieve complete inhibition of PTP activity in some experiments.
将来の方向性
There are several future directions for the study of PTPC. One area of interest is the development of more potent PTP inhibitors that can be used in clinical settings. Another area of interest is the identification of specific PTPs that are involved in various diseases, which could lead to the development of targeted therapies. Additionally, the use of PTPC as a tool compound for the study of PTPs could lead to a better understanding of their role in cellular signaling and disease.
科学的研究の応用
PTPC has been found to have various applications in scientific research. It is primarily used as a tool compound for the study of protein tyrosine phosphatases (PTPs), which are a family of enzymes that play a crucial role in cellular signaling. PTPs are involved in the regulation of various cellular processes, including growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
特性
IUPAC Name |
2-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-5-8(10(18)19)17(16-9)6-7-1-3-15-4-2-7/h1-5H,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGEMOTPBCMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148280 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-(4-pyridinylmethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
CAS RN |
2197054-97-8 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-(4-pyridinylmethyl)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197054-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-(4-pyridinylmethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)
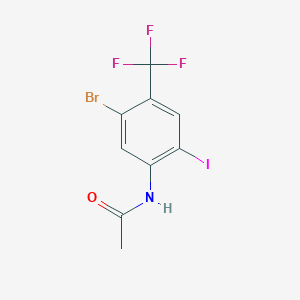
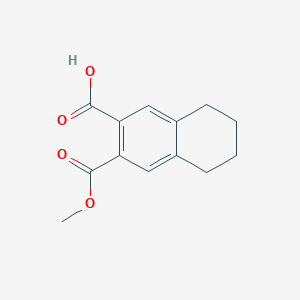
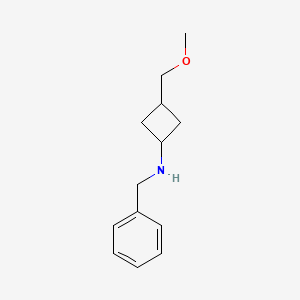
![tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate](/img/structure/B1654225.png)

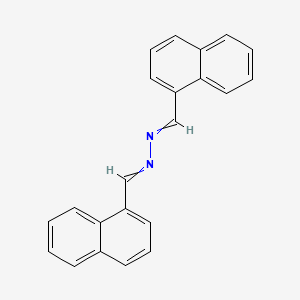

![[4-(4-Methylbenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-methylphenyl)methanone](/img/structure/B1654232.png)
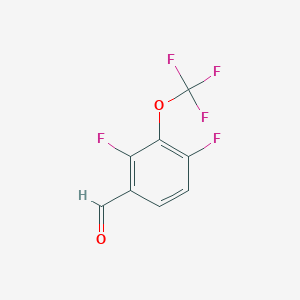
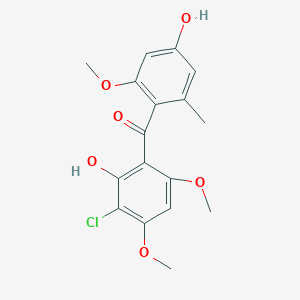
![N-[(E)-(6-Methylpyridin-2-yl)methylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B1654238.png)
